molecular formula C14H11ClN6 B11712326 3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine

3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine

Cat. No.: B11712326
M. Wt: 298.73 g/mol
InChI Key: NADSZPWCMNHALU-MFOYZWKCSA-N
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Description

3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization with imidazole and pyridazine precursors. The reaction conditions often include the use of catalysts such as Cu(II) salts and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s imidazole and pyridazine rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine is unique due to its combination of imidazole and pyridazine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various scientific fields .

Properties

Molecular Formula

C14H11ClN6

Molecular Weight

298.73 g/mol

IUPAC Name

N-[(Z)-(4-chlorophenyl)methylideneamino]-6-imidazol-1-ylpyridazin-3-amine

InChI

InChI=1S/C14H11ClN6/c15-12-3-1-11(2-4-12)9-17-18-13-5-6-14(20-19-13)21-8-7-16-10-21/h1-10H,(H,18,19)/b17-9-

InChI Key

NADSZPWCMNHALU-MFOYZWKCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC2=NN=C(C=C2)N3C=CN=C3)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NN=C(C=C2)N3C=CN=C3)Cl

Origin of Product

United States

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